
1-Methyl-3,5-diphenyl-2-(prop-2-en-1-yl)-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-3,5-diphenyl-2-(prop-2-en-1-yl)-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate is a synthetic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3,5-diphenyl-2-(prop-2-en-1-yl)-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Alkylation: The pyrazole ring is then alkylated with methyl iodide to introduce the methyl group at the nitrogen atom.
Substitution reactions: The phenyl groups are introduced through substitution reactions using appropriate phenyl halides.
Propoxylation: The propoxy group is introduced via a nucleophilic substitution reaction.
Formation of the pyrazolium salt: The final step involves the reaction of the pyrazole derivative with methyl sulfate to form the pyrazolium salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for efficiency and yield. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
化学反应分析
Types of Reactions
1-Methyl-3,5-diphenyl-2-(prop-2-en-1-yl)-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Phenyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
Chemistry: Used as a reagent or catalyst in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the production of specialty chemicals or materials.
作用机制
The mechanism of action of 1-Methyl-3,5-diphenyl-2-(prop-2-en-1-yl)-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate would depend on its specific application. For example, in a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.
相似化合物的比较
Similar Compounds
- 1-Methyl-3,5-diphenyl-2-(prop-2-en-1-yl)-4-propoxy-2,3-dihydro-1H-pyrazole
- 1-Methyl-3,5-diphenyl-2-(prop-2-en-1-yl)-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium chloride
Uniqueness
1-Methyl-3,5-diphenyl-2-(prop-2-en-1-yl)-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate is unique due to its specific combination of functional groups and the presence of the pyrazolium ion. This unique structure may confer distinct chemical properties and biological activities compared to similar compounds.
属性
CAS 编号 |
60614-86-0 |
|---|---|
分子式 |
C23H30N2O5S |
分子量 |
446.6 g/mol |
IUPAC 名称 |
1-methyl-3,5-diphenyl-2-prop-2-enyl-4-propoxy-1,3-dihydropyrazol-1-ium;methyl sulfate |
InChI |
InChI=1S/C22H26N2O.CH4O4S/c1-4-16-24-21(19-14-10-7-11-15-19)22(25-17-5-2)20(23(24)3)18-12-8-6-9-13-18;1-5-6(2,3)4/h4,6-15,21H,1,5,16-17H2,2-3H3;1H3,(H,2,3,4) |
InChI 键 |
IHVFSHFSKDLPMH-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=C([NH+](N(C1C2=CC=CC=C2)CC=C)C)C3=CC=CC=C3.COS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


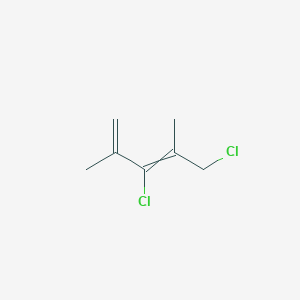
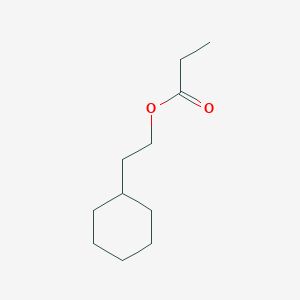
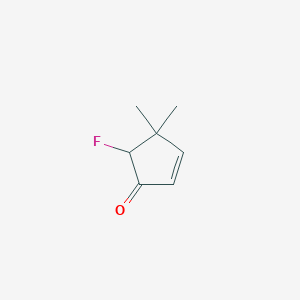
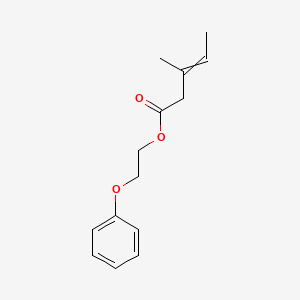

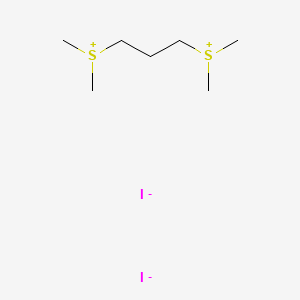
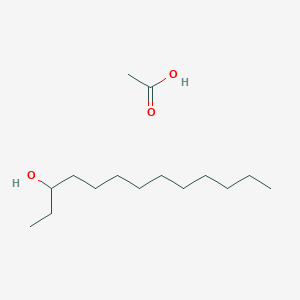
![2-[6-(Propan-2-yl)-1H-indol-3-yl]ethan-1-ol](/img/structure/B14594637.png)
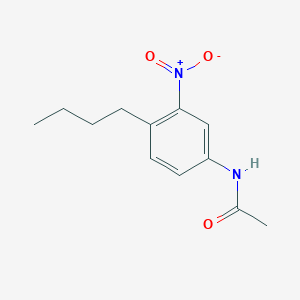


![2-{Phenyl[(trimethylsilyl)oxy]methyl}-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14594660.png)
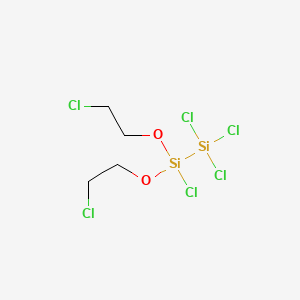
![9-[4-(Methanesulfinyl)phenyl]phenanthrene](/img/structure/B14594695.png)
